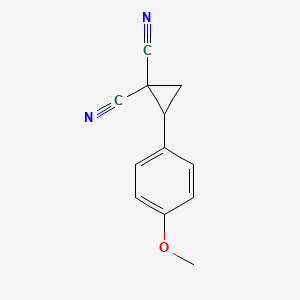
2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile is a chemical compound that belongs to the class of cyclopropane derivatives It is characterized by the presence of a cyclopropane ring substituted with a 4-methoxyphenyl group and two cyano groups
Méthodes De Préparation
The synthesis of 2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile can be achieved through several methods. One common synthetic route involves the reaction of 2-(4-methoxybenzylidene)malononitrile with phenacyl bromide. This reaction typically occurs under basic conditions, such as the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), in a solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature to facilitate the formation of the desired cyclopropane derivative .
Analyse Des Réactions Chimiques
2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano groups to other functional groups, such as amines.
Substitution: The compound can undergo substitution reactions where the methoxy or cyano groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context of its application. For example, in chemical reactions, the compound’s cyclopropane ring and cyano groups play crucial roles in its reactivity. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to their observed biological effects .
Comparaison Avec Des Composés Similaires
2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile can be compared with other similar compounds, such as:
2-(4-Methylphenyl)cyclopropane-1,1-dicarbonitrile: This compound has a methyl group instead of a methoxy group, which can influence its reactivity and applications.
2-Benzoyl-3-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C12H10N2O |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-15-10-4-2-9(3-5-10)11-6-12(11,7-13)8-14/h2-5,11H,6H2,1H3 |
Clé InChI |
LUNBBIRUKNZWOT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC2(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14135645.png)

![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)
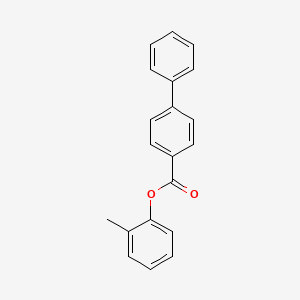
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
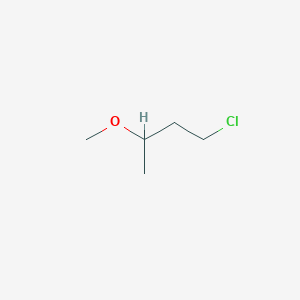
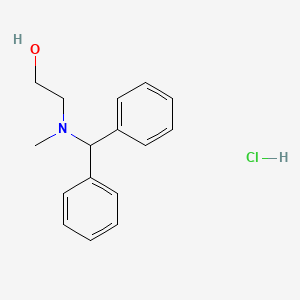


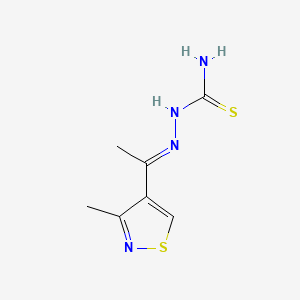
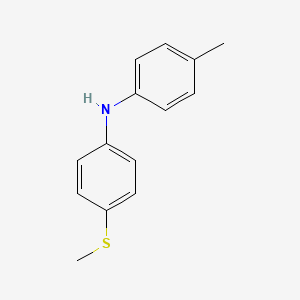
![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
